molecular formula C16H23NO4 B14590017 10-(4-Nitrophenyl)decanoic acid CAS No. 61346-07-4

10-(4-Nitrophenyl)decanoic acid

Cat. No.: B14590017
CAS No.: 61346-07-4
M. Wt: 293.36 g/mol
InChI Key: SWBXCFPWQJBNRY-UHFFFAOYSA-N
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Description

10-(4-Nitrophenyl)decanoic acid is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid, where a nitrophenyl group is attached to the tenth carbon of the decanoic acid chain. This compound is known for its applications in various biochemical assays and research studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Nitrophenyl)decanoic acid typically involves the esterification of decanoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

10-(4-Nitrophenyl)decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under controlled conditions.

Major Products

    Hydrolysis: Decanoic acid and 4-nitrophenol.

    Reduction: 10-(4-Aminophenyl)decanoic acid.

    Substitution: Various substituted phenyl decanoic acids depending on the nucleophile used.

Scientific Research Applications

10-(4-Nitrophenyl)decanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 10-(4-Nitrophenyl)decanoic acid involves its interaction with specific enzymes. For instance, as a substrate for lipase, it undergoes hydrolysis to release 4-nitrophenol, which can be quantitatively measured. This interaction helps in understanding enzyme kinetics and the catalytic efficiency of lipases .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl butyrate
  • 4-Nitrophenyl palmitate
  • 4-Nitrophenyl stearate
  • 4-Nitrophenyl dodecanoate
  • 4-Nitrophenyl octanoate

Uniqueness

10-(4-Nitrophenyl)decanoic acid is unique due to its specific chain length and the position of the nitrophenyl group. This structural specificity makes it particularly useful in studying long-chain fatty acid metabolism and enzyme-substrate interactions .

Properties

CAS No.

61346-07-4

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

10-(4-nitrophenyl)decanoic acid

InChI

InChI=1S/C16H23NO4/c18-16(19)9-7-5-3-1-2-4-6-8-14-10-12-15(13-11-14)17(20)21/h10-13H,1-9H2,(H,18,19)

InChI Key

SWBXCFPWQJBNRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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